1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate

Description

1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate is an ionic liquid, a type of salt in the liquid state at room temperature. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

CAS No. |

790663-79-5 |

|---|---|

Molecular Formula |

C14H28N2O4S |

Molecular Weight |

320.45 g/mol |

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;octyl sulfate |

InChI |

InChI=1S/C8H18O4S.C6H11N2/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-8-5-4-7(2)6-8/h2-8H2,1H3,(H,9,10,11);4-6H,3H2,1-2H3/q;+1/p-1 |

InChI Key |

DAFDIILBFQKIIA-UHFFFAOYSA-M |

Canonical SMILES |

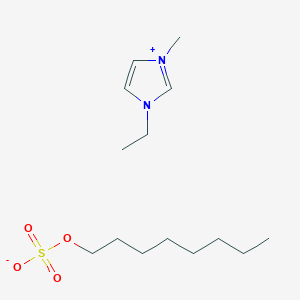

CCCCCCCCOS(=O)(=O)[O-].CCN1C=C[N+](=C1)C |

Origin of Product |

United States |

Preparation Methods

1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate can be synthesized through the reaction of 1-ethyl-3-methylimidazole with octyl sulfate. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions. The product is then purified through processes such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Scientific Research Applications

1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its stability and conductivity.

Biology: It is employed in the extraction and purification of biomolecules.

Medicine: It is explored for its potential in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate involves its ability to stabilize charged species and facilitate ionic interactions. This property is due to the presence of the imidazolium cation and the octylsulfate anion, which interact with other molecules and ions in the system. These interactions can influence reaction pathways and enhance the efficiency of various processes .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-imidazol-3-ium octyl sulfate is compared with other similar ionic liquids such as:

1-Ethyl-3-methylimidazolium ethyl sulfate: Known for its high conductivity and stability.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Noted for its low viscosity and high thermal stability.

1-Ethyl-3-methylimidazolium chloride: Commonly used in electrochemical applications.

These compounds share similar properties but differ in their specific applications and performance characteristics, making this compound unique in its versatility and effectiveness in various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.